molecular formula C9H12N2S B1302102 (4-Ethylphenyl)thiourea CAS No. 22265-78-7

(4-Ethylphenyl)thiourea

Cat. No. B1302102
CAS RN: 22265-78-7
M. Wt: 180.27 g/mol
InChI Key: NTABUDGUFJFVNZ-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)thiourea is a chemical compound that belongs to the class of thioureas, which are characterized by the presence of a thiocarbonyl group (C=S) linked to two amine groups. While the provided papers do not directly discuss (4-Ethylphenyl)thiourea, they do provide insights into related compounds that can help infer some of the properties and behaviors of (4-Ethylphenyl)thiourea.

Synthesis Analysis

The synthesis of related thiourea compounds involves various techniques such as phase transfer catalysis at room temperature, as seen in the synthesis of N-(2-ethoxyphenyl)-N'-(4-ethoxybenzoyl)-thiourea . This suggests that similar methods could potentially be applied to synthesize (4-Ethylphenyl)thiourea. The use of GC-MS, elemental analyses, and NMR spectroscopy techniques are common in characterizing these compounds .

Molecular Structure Analysis

X-ray diffraction analysis is a pivotal tool in determining the crystal structure of thiourea derivatives. For instance, the crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea was determined to crystallize in the triclinic space group with specific molecular conformations . Similarly, the structure of N-(2-ethoxyphenyl)-N'-(4-ethoxybenzoyl)-thiourea belongs to the monoclinic space group . These findings suggest that (4-Ethylphenyl)thiourea could also exhibit a well-defined crystalline structure, which could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

Thiourea derivatives can undergo various chemical reactions, including unexpected ones such as the ANRORC rearrangement followed by N-formylation, as observed in the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea . This indicates that (4-Ethylphenyl)thiourea may also participate in complex reactions, which could be explored further to understand its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives can be studied using spectroscopic methods such as IR, NMR, and vibrational spectroscopy. The vibrational properties of these compounds have been explored using FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations . Additionally, certain thiourea derivatives exhibit selective recognition for specific anions and have potential applications as plant-growth regulators . These insights provide a foundation for predicting the properties and potential applications of (4-Ethylphenyl)thiourea.

Scientific Research Applications

Carbon Dioxide Sensing

(4-Ethylphenyl)thiourea derivatives have been explored for their potential in carbon dioxide sensing. For instance, a study demonstrated the use of ethynylated-thiourea derivatives, including 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea, in the development of resistive-type CO2 gas sensors. These sensors exhibited significant response to CO2 at room temperature and demonstrated good reproducibility and fast response times. The molecular response towards CO2 was also evaluated using density functional theory (DFT) (Daud, Wahid, & Khairul, 2019).

Biological Activities

Studies have investigated the biological activities of thiourea derivatives. For example, 3-(4-bromobenzoyl)-1-ethyl-1-(4-fluorophenyl) thiourea, a zinc-based thiourea derivative, has shown a broad spectrum of biological applications, including potential antibacterial and antifungal properties. The compound and its complexes were characterized and their biological activity was assessed (Shakoor & Asghar, 2021).

DNA Binding and Antioxidant Activities

Thiourea derivatives, such as nitrosubstituted acyl thioureas, have been synthesized and characterized for their potential anti-cancer properties. Studies on these compounds included DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy. They have also been tested for antioxidant, cytotoxic, antibacterial, and antifungal activities (Tahir et al., 2015).

Synthesis and Characterization

The synthesis and characterization of thiourea derivatives are critical for understanding their potential applications. Research has been conducted on the structural analysis of these compounds, providing insights into their chemical properties and potential applications in various fields. For instance, the synthesis and crystal structural analysis of various thiourea derivatives have been conducted, contributing to the understanding of their molecular structures (Hassan et al., 2011).

Pharmaceutical Evaluation

Thiourea derivatives have been evaluated for their pharmaceutical potential. Studies have investigated their inhibitory effects on enzymes like α-amylase, α-glucosidase, and acetylcholinesterase, as well as their antibacterial and antioxidant properties. Toxicological evaluations in animal models have also been conducted to assess their safety (Naz et al., 2020).

Future Directions

The future directions for the study of “(4-Ethylphenyl)thiourea” could include further exploration of its biological activities and potential applications in various fields . This could involve the development of new synthesis methods, the study of its interactions with biological systems, and the investigation of its potential uses in medicine and other industries .

properties

IUPAC Name

(4-ethylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S/c1-2-7-3-5-8(6-4-7)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTABUDGUFJFVNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374546
Record name (4-ethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylphenyl)thiourea

CAS RN

22265-78-7
Record name (4-ethylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-ethylphenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
I Ullah, M Hassan, KM Khan, M Sajid, M Umar… - IUBMB …, 2023 - Wiley Online Library
This study was designed to screen novel thiourea derivatives against different enzymes, such as α‐amylase, α‐glucosidase, protein tyrosine phosphatase 1 B, and advanced glycated …
Number of citations: 2 iubmb.onlinelibrary.wiley.com
R Luo, T Laitinen, L Teng, T Nevalainen… - Letters in Drug …, 2013 - ingentaconnect.com
Tuberculosis (TB) is a contagious disease caused by Mycobacterium tuberculosis (M. tuberculosis), and remains one of the most life-threatening plagues for public health in the world. …
Number of citations: 6 www.ingentaconnect.com
PP Kumavat, AD Jangale, DR Patil, KS Dalal… - Environmental chemistry …, 2013 - Springer
Thioureas are of importance in medicinal chemistry due to their biological activities such as antituberculosis, anti-HIV, analgesic, anti-inflammatory, antimicrobial, antiarrhythmic, …
Number of citations: 39 link.springer.com
B Bano, KM Khan, A Lodhi, U Salar, F Begum, M Ali… - Bioorganic …, 2018 - Elsevier
The current study deals with the synthesis of urea and thiourea derivatives 1–37 which were characterized by various spectroscopic techniques including FAB-MS, 1 H-, and 13 C NMR. …
Number of citations: 25 www.sciencedirect.com
M Buchholz, U Heiser, S Schilling… - Journal of medicinal …, 2006 - ACS Publications
The first effective inhibitors for human glutaminyl cyclase (QC) are described. The structures are developed by applying a ligand-based optimization approach starting from imidazole. …
Number of citations: 110 pubs.acs.org
MA Ibrahim, NH Zakaria… - Malaysian Journal of …, 2022 - mjas.analis.com.my
This research aims to build a mathematical quantitative structure-activity relationship (QSAR) model, which could relate the relationship between newly-synthesized carbonyl thiourea …
Number of citations: 2 mjas.analis.com.my
GM Nitulescu, C Draghici, MC Chifiriuc… - Medicinal Chemistry …, 2012 - Springer
In the search of bioactive molecules in the class of functionally 4-substituted pyrazolic compounds, a series of N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives were prepared …
Number of citations: 28 link.springer.com
W Shehzad, M Khan, H Siddiqui… - Medicinal Chemistry …, 2023 - Springer
The phenyl-substituted thiourea derivatives (2-21) of memantine (1) were synthesized through a sonication-assisted single-step chemical reaction. Urease inhibition and cytotoxicity …
Number of citations: 1 link.springer.com
P Mała, E Siebs, J Meiers, K Rox, A Varrot… - Journal of Medicinal …, 2022 - ACS Publications
The Gram-negative pathogen Pseudomonas aeruginosa causes severe infections mainly in immunocompromised or cystic fibrosis patients and is able to resist antimicrobial treatments. …
Number of citations: 4 pubs.acs.org
T Zhao, L Shen, Y Cheng, X Liu, K Chen, B Sun… - Available at SSRN … - papers.ssrn.com
Modifications at different positions on the aloperine molecule were performed to improve its anticancer activity and develop a viable anticancer drug. The in vitro anticancer activities of …
Number of citations: 0 papers.ssrn.com

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